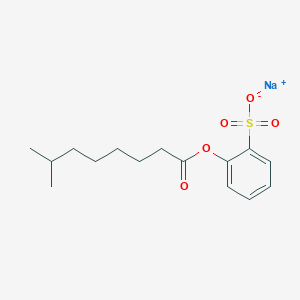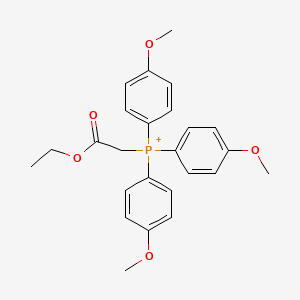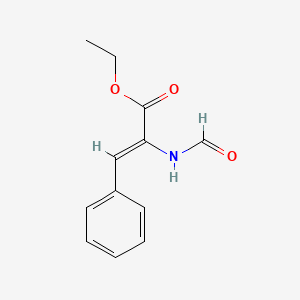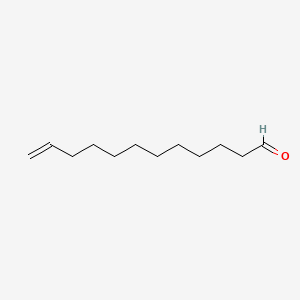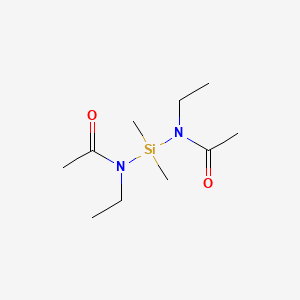
2-Anilinoethyl p-toluenesulphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Anilinoethyl p-toluenesulphonate is an organic compound with the molecular formula C15H17NO3S. It is a derivative of p-toluenesulfonic acid and features an anilinoethyl group attached to the sulfonate moiety. This compound is known for its applications in various chemical reactions and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Anilinoethyl p-toluenesulphonate typically involves the reaction of p-toluenesulfonyl chloride with 2-anilinoethanol. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
p-Toluenesulfonyl chloride+2-Anilinoethanol→2-Anilinoethyl p-toluenesulphonate+HCl
Industrial Production Methods
On an industrial scale, the production of this compound involves similar reaction conditions but is optimized for large-scale synthesis. This includes the use of continuous flow reactors and efficient separation techniques to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Anilinoethyl p-toluenesulphonate undergoes various chemical reactions, including:
Substitution Reactions: The sulfonate group can be substituted by nucleophiles.
Oxidation and Reduction: The anilino group can undergo oxidation and reduction reactions.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield p-toluenesulfonic acid and 2-anilinoethanol.
Common Reagents and Conditions
Nucleophiles: Such as amines and alcohols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Acids and Bases: For hydrolysis reactions.
Major Products
Substitution: Products depend on the nucleophile used.
Oxidation: Products include oxidized derivatives of the anilino group.
Reduction: Products include reduced derivatives of the anilino group.
Hydrolysis: Yields p-toluenesulfonic acid and 2-anilinoethanol.
Wissenschaftliche Forschungsanwendungen
2-Anilinoethyl p-toluenesulphonate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Anilinoethyl p-toluenesulphonate involves its interaction with molecular targets such as enzymes and proteins. The sulfonate group can form strong interactions with amino acid residues, leading to inhibition or modulation of enzyme activity. The anilino group can participate in hydrogen bonding and π-π interactions, further influencing the compound’s biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
p-Toluenesulfonic acid: A strong organic acid used in various chemical reactions.
2-Anilinoethanol: A precursor in the synthesis of 2-Anilinoethyl p-toluenesulphonate.
p-Toluenesulfonyl chloride: A reagent used in the synthesis of sulfonate esters and amides.
Uniqueness
This compound is unique due to its combination of an anilino group and a sulfonate group, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound in both research and industrial applications.
Eigenschaften
CAS-Nummer |
93893-05-1 |
|---|---|
Molekularformel |
C15H17NO3S |
Molekulargewicht |
291.4 g/mol |
IUPAC-Name |
2-anilinoethyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C15H17NO3S/c1-13-7-9-15(10-8-13)20(17,18)19-12-11-16-14-5-3-2-4-6-14/h2-10,16H,11-12H2,1H3 |
InChI-Schlüssel |
MUAUNBYVGHLRNE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCNC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


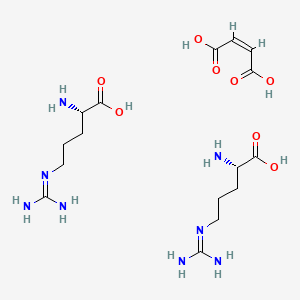
![2-[4-(1-Methylpiperidin-4-yl)-2-propan-2-yloxyanilino]-7-(3-methylsulfinylphenyl)thieno[3,2-d]pyrimidine-6-carboxamide](/img/structure/B12655572.png)

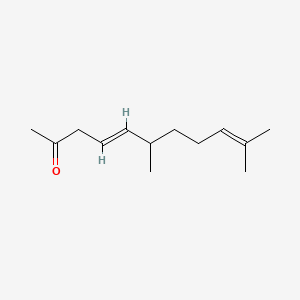

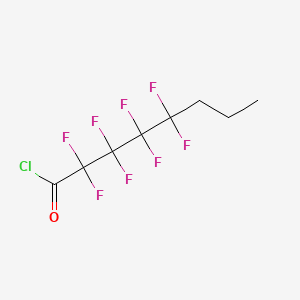
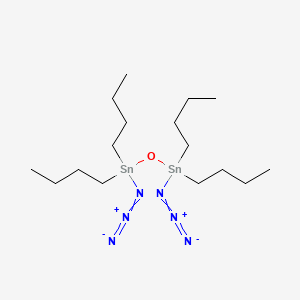
![(6-Bromoimidazo[1,2-a]pyrazin-2-yl)methanol](/img/structure/B12655611.png)
